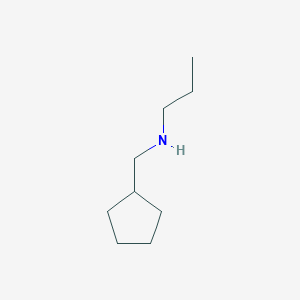![molecular formula C23H41NO3 B14218829 1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- CAS No. 801289-25-8](/img/structure/B14218829.png)
1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- is a complex organic compound with the molecular formula C23H31N5O6 . It is known for its unique structure, which includes a dodecyloxyphenyl group, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- typically involves multiple steps. One common method starts with the reaction of 2-amino-1,3-propanediol with electrophiles to form functional diol intermediates. These intermediates are then cyclized in an intramolecular fashion to generate the desired compound .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines or alcohols .
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in its structure allow it to participate in various biochemical reactions, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1,3-propanediol: A simpler analog used in similar applications.
2-Amino-2-ethyl-1,3-propanediol: Another related compound with different alkyl groups.
Fingolimod Hydrochloride: A pharmaceutical compound with a similar core structure.
Uniqueness
1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]- is unique due to its dodecyloxyphenyl group, which imparts distinct chemical and physical properties, making it valuable in specialized applications .
Propiedades
Número CAS |
801289-25-8 |
|---|---|
Fórmula molecular |
C23H41NO3 |
Peso molecular |
379.6 g/mol |
Nombre IUPAC |
2-amino-2-[2-(4-dodecoxyphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-18-27-22-14-12-21(13-15-22)16-17-23(24,19-25)20-26/h12-15,25-26H,2-11,16-20,24H2,1H3 |
Clave InChI |
JFFZPKGNQXSCMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)CCC(CO)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)
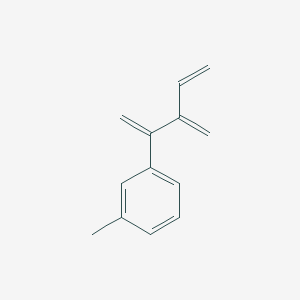

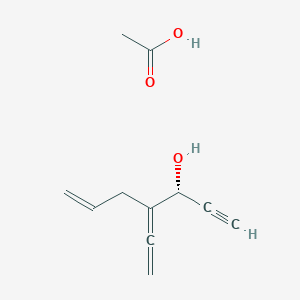
phosphanium bromide](/img/structure/B14218760.png)
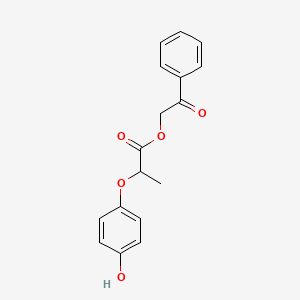
![[(2S,6R)-6-(9H-Purin-9-yl)morpholin-2-yl]methanol](/img/structure/B14218774.png)
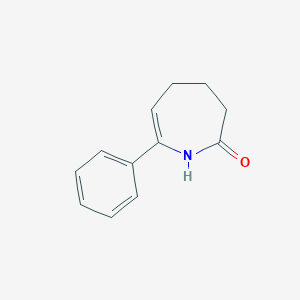



![9-Phenylpyrido[2,3-g]quinoline-4,5,10(1H)-trione](/img/structure/B14218817.png)
![1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14218824.png)
